2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene
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Overview
Description
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C14H12BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, and a 4-methoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2-bromo-4-chlorophenol is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxybenzyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide (NaNH2) for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium amide can yield aniline derivatives.
Oxidation: Oxidation of the methoxy group can yield corresponding aldehydes or carboxylic acids.
Reduction: Reduction can convert the methoxy group to a hydroxyl group.
Scientific Research Applications
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene involves its interaction with various molecular targets. The presence of bromine and chlorine atoms makes it a good candidate for electrophilic aromatic substitution reactions. The methoxybenzyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-1-methoxybenzene
- 4-Methoxybenzyl bromide
- 2-Bromo-4-chloro-1-methylbenzene
Uniqueness
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene is unique due to the combination of its substituents. The presence of both bromine and chlorine atoms, along with the methoxybenzyl group, provides a distinct reactivity profile compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Biological Activity
2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene, a complex organic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes bromine and chlorine substituents, along with a methoxybenzyl ether group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C14H12BrClO2
- Molecular Weight : 309.60 g/mol
- CAS Number : 2566432-39-9
The biological activity of this compound is attributed to its interactions at the molecular level. The presence of halogen atoms (bromine and chlorine) may facilitate halogen bonding, enhancing the compound's binding affinity to biological targets, such as enzymes and receptors. Additionally, the methoxybenzyl group can undergo metabolic transformations, potentially leading to the formation of active metabolites that exert biological effects.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives with similar substituents have shown cytotoxic effects against various cancer cell lines.
Compound | Cell Line | GI50 Value (µM) |
---|---|---|
Compound A | MDA-MB-435 | 3.52 |
Compound B | K-562 | 9.51 |
Compound C | HCT-15 | 0.03 |
These values suggest that modifications in the molecular structure can enhance the cytotoxic potential against specific cancer types .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. In particular, it has been utilized as a probe in biochemical assays to investigate enzyme-substrate interactions. The substitution pattern on the benzene ring is believed to influence the binding affinity and specificity towards various enzymes .
Case Studies
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various halogenated compounds, including those similar to this compound. Results demonstrated that these compounds significantly inhibited cell proliferation in leukemia and melanoma cell lines, with some showing GI50 values comparable to established anticancer drugs .
- Mechanism-Based Approaches : Research focusing on mechanism-based approaches for anticancer drug development highlighted the potential of halogenated compounds in targeting telomerase activity, crucial for cancer cell immortality. The unique electronic properties imparted by bromine and chlorine atoms were identified as key factors in enhancing anticancer efficacy .
Properties
Molecular Formula |
C14H12BrClO2 |
---|---|
Molecular Weight |
327.60 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15/h2-8H,9H2,1H3 |
InChI Key |
GHIRWOZYMHJIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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